{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate
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Overview
Description
. Its unique structure offers diverse possibilities for molecular modifications, making it an exciting area for further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of 3-acetamidobenzoic acid: This can be achieved through the acetylation of 3-aminobenzoic acid.
Preparation of {[(2-methylphenyl)methyl]carbamoyl}methyl chloride: This involves the reaction of 2-methylbenzylamine with phosgene to form the corresponding carbamoyl chloride.
Coupling Reaction: The final step involves the coupling of 3-acetamidobenzoic acid with {[(2-methylphenyl)methyl]carbamoyl}methyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate has shown excellent potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- {[(2-methylphenyl)methyl]carbamoyl}methyl 3-aminobenzoate
- {[(2-methylphenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate
- {[(2-methylphenyl)methyl]carbamoyl}methyl 3-nitrobenzoate
Uniqueness
What sets {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides a versatile platform for designing new therapeutics and materials.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-3-4-7-16(13)11-20-18(23)12-25-19(24)15-8-5-9-17(10-15)21-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXSRFLLCHDIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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